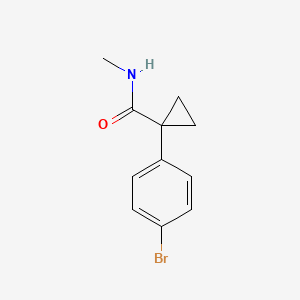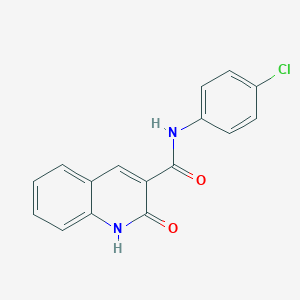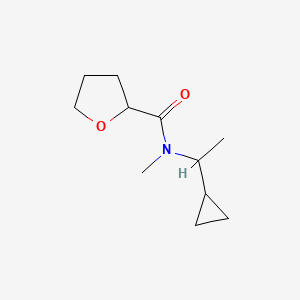
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide, also known as BrMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce pain and inflammation, as well as inhibit the growth of cancer cells. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
実験室実験の利点と制限
One of the main advantages of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide is its well-established synthesis method, which allows for the production of large quantities of the compound. This compound also has a low toxicity profile, making it safe for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide. One area of research is the development of new drugs based on the structure of this compound, which could have improved analgesic and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into the signaling pathways involved in pain and inflammation. Additionally, this compound could be further studied for its potential applications in materials science, where it could be used as a building block for the synthesis of novel materials.
合成法
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 4-bromobenzonitrile with n-butyllithium, followed by the addition of trimethylsilylmethylmagnesium chloride to obtain 4-(trimethylsilylmethyl)-4'-bromobiphenyl. This compound is then subjected to a cyclopropanation reaction with methyl diazoacetate to yield this compound. The synthesis method of this compound is well-established and has been reported in several studies.
科学的研究の応用
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. This compound has also been investigated for its anticancer activity, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been studied for its potential use in materials science, where it can be used as a building block for the synthesis of novel materials.
特性
IUPAC Name |
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13-10(14)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMYQXCPDKMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)

![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)




![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)




![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)